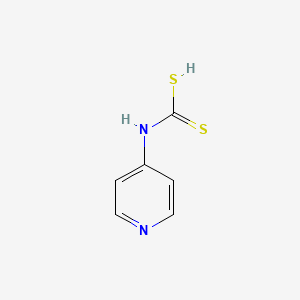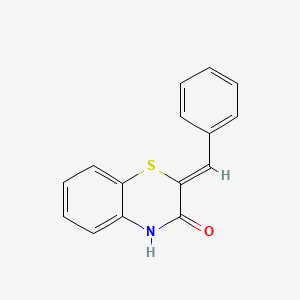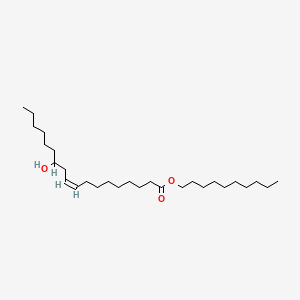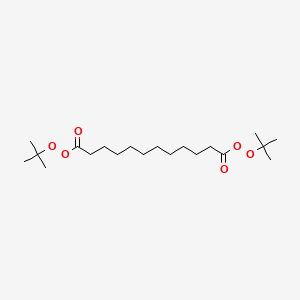
2-(4-Methoxyphenyl)-3-phenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxyphenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an acrylonitrile moiety
Méthodes De Préparation
The synthesis of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile can be achieved through several routes. One common method involves the Knoevenagel condensation reaction between 4-methoxybenzaldehyde and phenylacetonitrile in the presence of a base such as piperidine or pyridine. The reaction is typically carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-(4-Methoxyphenyl)-3-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or methoxyphenyl rings, allowing for further functionalization. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
Addition: The acrylonitrile moiety can undergo Michael addition reactions with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)-3-phenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical intermediate for the synthesis of drugs with anti-inflammatory, anticancer, or antimicrobial properties is ongoing.
Industry: It is utilized in the production of polymers and advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxyphenyl)-3-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy and phenyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Methoxyphenyl)-3-phenylacrylonitrile include:
2-(4-Methoxyphenyl)acetonitrile: Lacks the phenyl group, making it less complex and potentially less versatile in reactions.
3-Phenylacrylonitrile: Lacks the methoxyphenyl group, which may reduce its reactivity in certain substitution reactions.
4-Methoxyphenylacetonitrile: Similar structure but with different reactivity due to the absence of the acrylonitrile moiety.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
5840-59-5 |
|---|---|
Formule moléculaire |
C16H13NO |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(Z)-2-(4-methoxyphenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C16H13NO/c1-18-16-9-7-14(8-10-16)15(12-17)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11+ |
Clé InChI |
ZXIOBZCSWVNQCE-RVDMUPIBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C#N |
SMILES canonique |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


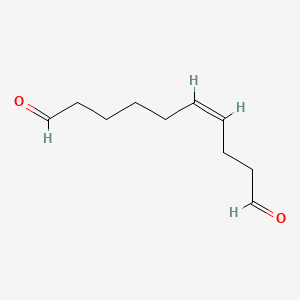
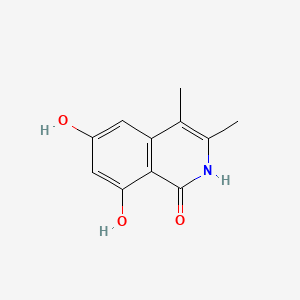


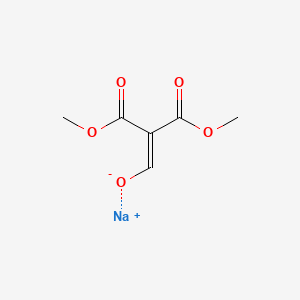
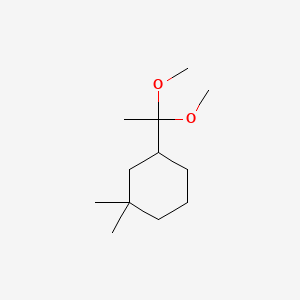
![disodium;(2S)-2-[[(1S)-1-carboxylato-2-[3-[(3,5-dichlorophenyl)methyl]imidazol-4-yl]ethyl]amino]-4-methylpentanoate;tetrahydrate](/img/structure/B12643593.png)
